molecular formula C17H14ClN3O B6346868 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 1226780-75-1

4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6346868
CAS RN: 1226780-75-1
M. Wt: 311.8 g/mol
InChI Key: NSOBVDRFKAYXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as CMP-2A, is a synthetic compound that has been studied for its potential applications in the fields of biochemistry, physiology and drug development. CMP-2A has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer and neuroprotective properties. In addition, CMP-2A has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neuronal transmission.

Scientific Research Applications

4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in the fields of biochemistry, physiology and drug development. 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer and neuroprotective properties. In addition, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neuronal transmission.

Mechanism of Action

The exact mechanism of action of 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is thought that 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine may act by binding to the active site of AChE, thus inhibiting its activity. In addition, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine may also interact with other proteins involved in the regulation of neuronal transmission, such as muscarinic receptors.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. In animal models, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to possess anti-inflammatory, anti-fungal, anti-cancer and neuroprotective properties. In addition, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neuronal transmission.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine for lab experiments include its ease of synthesis and its wide range of biological activities. The main limitation of using 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine for lab experiments is that its exact mechanism of action is not fully understood.

Future Directions

Future research on 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine should focus on further elucidating its mechanism of action and exploring its potential applications in the fields of biochemistry, physiology and drug development. In addition, further studies should be conducted to determine the optimal dosage for 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine and to investigate its potential side effects. Other potential future directions for 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine include the development of new synthesis methods and the exploration of its potential uses in other areas, such as agriculture and food science.

Synthesis Methods

The synthesis of 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been reported in the literature. The synthesis of 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves the reaction of 3-chlorophenol and 4-methoxyphenol with pyrimidine in the presence of a base, such as sodium hydroxide. The reaction proceeds in a series of steps, including the formation of an intermediate product, which is then reacted with an acid to yield the desired product. The reaction is typically carried out in an organic solvent, such as ethanol or methanol.

properties

IUPAC Name

4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-22-14-7-5-11(6-8-14)15-10-16(21-17(19)20-15)12-3-2-4-13(18)9-12/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOBVDRFKAYXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

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